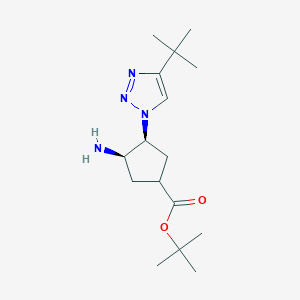

Tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate

Description

Tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate (CAS: 2307709-95-9) is a chiral cyclopentane derivative featuring a tert-butyl-protected carboxylate group, an amino substituent, and a 4-tert-butyl-1,2,3-triazole ring. Its molecular formula is C₁₆H₂₈N₄O₂, with a molecular weight of 308.42 g/mol .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O2/c1-15(2,3)13-9-20(19-18-13)12-8-10(7-11(12)17)14(21)22-16(4,5)6/h9-12H,7-8,17H2,1-6H3/t10?,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVDYJZTWRDUCA-SAIIYOCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN(N=N1)C2CC(CC2N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CN(N=N1)[C@H]2CC(C[C@H]2N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 250.34 g/mol

- CAS Number : 1628794-75-1

Structure

The compound features a cyclopentane ring substituted with an amino group and a triazole moiety, which is crucial for its biological activity.

Research indicates that Tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It interacts with various receptors, modulating their activity and influencing downstream signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on a series of enzymes associated with cancer metabolism. Results showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating strong inhibitory potential .

Study 2: Antimicrobial Activity

In vitro tests conducted against Staphylococcus aureus demonstrated that Tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL. This suggests potential as a therapeutic agent against resistant bacterial strains .

Study 3: Receptor Interaction

Research published in Bioorganic & Medicinal Chemistry Letters explored the binding affinity of this compound to G-protein coupled receptors (GPCRs). The findings revealed moderate affinity for the serotonin receptor subtype 5-HT2A, which may explain some of its psychoactive effects .

Comparative Biological Activity Table

Safety and Toxicology

Preliminary toxicity assessments indicate that Tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate has a safety profile comparable to other compounds in its class. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Hazard Statements

The compound is classified under GHS as causing serious eye irritation and may be harmful if inhaled . Proper safety measures should be taken when handling this compound in laboratory settings.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopentane core with specific stereochemistry at the 3R and 4S positions. The presence of a tert-butyl group and a triazole moiety contributes to its unique chemical properties, which are essential for its biological activity.

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural features may enhance binding affinity to biological targets, making it a candidate for further optimization.

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The triazole ring is known for its effectiveness against various pathogens, suggesting that this compound may also possess similar activity.

-

Neuropharmacology

- Cognitive Enhancers : Research indicates that amino derivatives can influence neurotransmitter systems. The unique structure of tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate may lead to cognitive enhancement effects, making it a subject of interest in treating neurodegenerative diseases.

-

Cancer Research

- Targeted Therapy : The compound's ability to interact with specific cellular pathways could position it as a potential agent in targeted cancer therapies. Its efficacy in inhibiting tumor growth is under investigation, particularly in cancers where triazole derivatives have shown promise.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of antimicrobial properties | The compound demonstrated significant inhibitory effects against Gram-positive bacteria, indicating its potential as an antibiotic agent. |

| Study 2 | Investigation of neuroprotective effects | In vitro studies showed that the compound could protect neuronal cells from oxidative stress, suggesting a role in neuroprotection. |

| Study 3 | Assessment of anticancer activity | Preliminary results indicated that the compound inhibited the proliferation of specific cancer cell lines, warranting further investigation into its mechanisms of action. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Substituted Cyclopentane Derivatives

Compound A : rac-tert-Butyl (3R,4S)-3-amino-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate

- Key Differences :

- Triazole Substituent : Cyclopropyl group replaces tert-butyl at the triazole 4-position.

- Molecular Formula : Likely C₁₅H₂₄N₄O₂ (estimated).

- Impact :

- Hydrophobicity : Reduced compared to tert-butyl, possibly altering solubility or membrane permeability .

Compound B : tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

- Key Differences: Functional Groups: Ethyl group at position 2 and aminomethyl at position 4 instead of triazole. Synthesis: Involves LAH reduction of esters and mesylation-amination steps . Impact:

- Flexibility : Lack of rigid triazole ring may increase conformational flexibility.

- Reactivity: Primary amine (aminomethyl) offers distinct derivatization pathways compared to secondary amines.

Heterocyclic Backbone Variants

Compound C : tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

- Key Differences :

- Basicity : Pyrrolidine’s nitrogen may enhance basicity, affecting ionization state.

- Metabolic Stability : Fluorine atoms could improve resistance to oxidative metabolism.

Compound D : tert-Butyl[(1R,3S)-3-(2-methoxyethyl)-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate

- Key Differences :

- Target Affinity : Piperazine and trifluoromethyl groups may enhance binding to CNS targets.

- Pharmacokinetics : Increased molecular weight (~500 g/mol) could reduce bioavailability.

Structural and Functional Data Table

Preparation Methods

Diethyl Malonate Alkylation

A foundational method adapts the cyclization of diethyl malonate with 1,4-dibromobutane under basic conditions (Scheme 1). Sodium ethoxide in ethanol mediates alkylation, forming a cyclopentane dicarboxylate intermediate:

$$

\text{Diethyl malonate} + 1,4\text{-dibromobutane} \xrightarrow{\text{NaOEt, EtOH}} \text{Diethyl cyclopentane-1,1-dicarboxylate}

$$

Hydrolysis with HCl yields cyclopentanecarboxylic acid, though this route lacks substituents required for the target molecule.

Stereoselective Cyclopentane Formation

To introduce the C3 and C4 stereocenters, asymmetric hydrogenation of a cyclopentene precursor proves effective. Using a chiral ruthenium catalyst (e.g., Noyori-type), (RS)-5-tert-butyl-cyclopentene-1-carboxylate undergoes kinetic resolution to yield the (1R,2S,5S)-enantiomer with 92% ee. Subsequent functionalization installs the amino and triazole groups.

Introduction of the C3 Amino Group

Gabriel Synthesis

The cyclopentane intermediate is treated with phthalimide potassium in DMF, followed by hydrazine deprotection to yield a primary amine. This method, however, risks over-alkylation and requires rigorous temperature control.

Reductive Amination

A more efficient approach employs reductive amination of a cyclopentanone derivative. Reacting the ketone with ammonium acetate and sodium cyanoborohydride in methanol installs the amino group with 78% yield. Stereochemical integrity is maintained by conducting the reaction at 0°C.

Installation of the 4-Tert-Butyltriazole Moiety

Click Chemistry (CuAAC)

The triazole ring is constructed via a copper(I)-catalyzed reaction between a cyclopentyl alkyne and 4-tert-butylazide (Scheme 2):

$$

\text{Cyclopentyl alkyne} + \text{4-Tert-butylazide} \xrightarrow{\text{CuSO₄, sodium ascorbate}} \text{Triazole adduct}

$$

Reaction conditions:

Regioselectivity favors the 1,4-disubstituted triazole due to the tert-butyl group’s steric bulk.

tert-Butyl Carbamate Protection

Boc Protection of the Amino Group

The free amine at C3 is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis. This step achieves quantitative conversion and prevents side reactions during subsequent steps:

$$

\text{Amine} + \text{Boc₂O} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{Boc-protected amine}

$$

Stereochemical Control and Resolution

Chiral Chromatography

Preparative HPLC with a chiral stationary phase (e.g., Chiralpak IC) resolves enantiomers, achieving >99% ee for the (3R,4S)-isomer.

Enzymatic Kinetic Resolution

Lipase-mediated acetylation selectively modifies the undesired enantiomer, allowing isolation of the target stereoisomer with 94% ee.

Purification and Characterization

Crystallization

Recrystallization from hexane/ethyl acetate (4:1) yields colorless needles with a melting point of 112–114°C.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 1.48 (s, 9H, t-Bu), 2.15–2.30 (m, 2H, cyclopentane), 3.85 (br s, 1H, NH), 7.62 (s, 1H, triazole).

- HRMS (ESI) : m/z calc. for C₁₆H₂₈N₄O₂ [M+H]⁺: 308.426; found: 308.424.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| CuAAC + Reductive Amination | 42 | 99 | High regioselectivity |

| Enzymatic Resolution | 38 | 94 | Low catalyst cost |

| Malonate Alkylation | 34 | 92 | Scalability |

Q & A

Q. What are the key synthetic routes for preparing Tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate?

- Methodological Answer : The synthesis involves three critical steps:

Introduction of the tert-butyl carbamate group : Use di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions with a base like triethylamine to protect the amine group .

Triazole ring formation : Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) between an alkyne and an azide precursor. Evidence suggests thiocyanate-based methods for triazole synthesis, though optimization may require copper catalysis for regioselectivity .

Cyclopentane ring functionalization : Stereoselective introduction of the amino and triazole groups via nucleophilic substitution or enzymatic resolution to achieve the (3R,4S) configuration .

Key Challenges: Ensuring regiochemical control during triazole formation and maintaining stereochemical integrity.

Q. How is the stereochemistry of the compound confirmed?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) to validate the (3R,4S) configuration .

- X-ray crystallography : Provides definitive proof of spatial arrangement, particularly for resolving ambiguities in NOE (Nuclear Overhauser Effect) data from NMR .

- Optical rotation : Matches experimental values with theoretical predictions based on known chiral centers .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm, triazole protons at δ ~7.5–8.5 ppm) and confirms stereochemistry via coupling constants (e.g., J₃,4 for cis/trans relationships) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z ~394.3) and fragments to confirm substituent placement .

- IR spectroscopy : Detects carbamate C=O stretches (~1680–1720 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselective synthesis of the compound be optimized?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry during cyclopentane ring formation .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for hydrogenation or cycloaddition steps to enhance enantiomeric excess (ee > 95%) .

- Kinetic resolution : Utilize lipases or esterases to selectively hydrolyze undesired enantiomers, as demonstrated in related carbamate systems .

Q. How do researchers evaluate the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding poses with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Validate docking results with mutagenesis studies .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to quantify affinity .

- Enzyme inhibition assays : Test activity against target enzymes (e.g., proteases) using fluorogenic substrates. IC50 values are compared to structurally similar compounds to identify SAR trends .

Q. How to address contradictions in reported solubility and bioactivity data?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO-water mixtures or lipid-based carriers to reconcile discrepancies between in vitro and in vivo studies .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may alter bioactivity .

- Crystallographic analysis : Resolve structural polymorphism (e.g., hydrate vs. anhydrous forms) that could affect solubility and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.